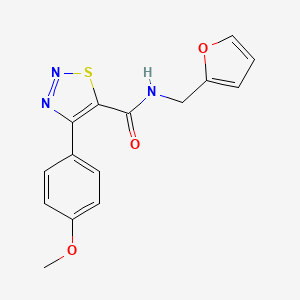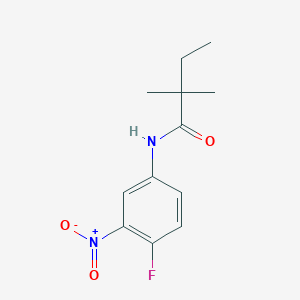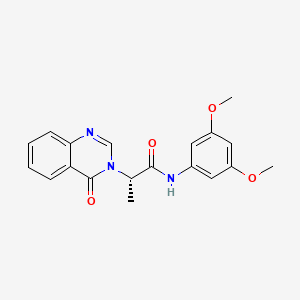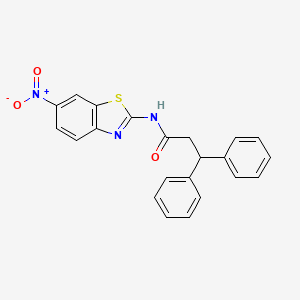
4-(dimethylamino)-N-(4-fluoro-3-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylamino)-N~1~-(4-fluoro-3-nitrophenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dimethylamino group, a fluoro-nitrophenyl group, and a benzamide core. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N~1~-(4-fluoro-3-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline. This intermediate is then subjected to a coupling reaction with 4-(dimethylamino)benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the industrial process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N~1~-(4-fluoro-3-nitrophenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(dimethylamino)-N~1~-(4-fluoro-3-aminophenyl)benzamide, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(dimethylamino)-N~1~-(4-fluoro-3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein labeling.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N~1~-(4-fluoro-3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-3-nitroaniline: Shares the fluoro-nitrophenyl group but lacks the dimethylamino and benzamide groups.
4-(dimethylamino)benzamide: Contains the dimethylamino and benzamide groups but lacks the fluoro-nitrophenyl group.
Uniqueness
4-(dimethylamino)-N~1~-(4-fluoro-3-nitrophenyl)benzamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile in various scientific applications.
Properties
Molecular Formula |
C15H14FN3O3 |
|---|---|
Molecular Weight |
303.29 g/mol |
IUPAC Name |
4-(dimethylamino)-N-(4-fluoro-3-nitrophenyl)benzamide |
InChI |
InChI=1S/C15H14FN3O3/c1-18(2)12-6-3-10(4-7-12)15(20)17-11-5-8-13(16)14(9-11)19(21)22/h3-9H,1-2H3,(H,17,20) |
InChI Key |
BNMRPLDKPOJMII-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-butyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11020298.png)
![Ethyl 4-phenyl-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11020300.png)

![1-[4-(diethylsulfamoyl)phenyl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11020304.png)

![4-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]amino}benzamide](/img/structure/B11020309.png)

![(2S)-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid](/img/structure/B11020322.png)
![7-(4-Chlorophenyl)-2-(pyridin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11020328.png)


![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]propanamide](/img/structure/B11020356.png)
